6-amino-8-(4-bromophenyl)-2-methyl-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile
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Overview
Description
6-AMINO-8-(4-BROMOPHENYL)-2-METHYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-8-(4-BROMOPHENYL)-2-METHYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE typically involves a multi-step process. One common method involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then subjected to a series of cyclization and amination reactions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-AMINO-8-(4-BROMOPHENYL)-2-METHYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of more complex molecules with potential biological activities .
Scientific Research Applications
6-AMINO-8-(4-BROMOPHENYL)-2-METHYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in various biochemical pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-AMINO-8-(4-BROMOPHENYL)-2-METHYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 6-AMINO-8-(2,3-DICHLOROPHENYL)-8,8A-DIHYDRO-1H-ISOCHROMENE-5,7,7-TRICARBONITRILE
- 6-AMINO-8-(2,4-DICHLOROPHENYL)-8,8A-DIHYDRO-1H-ISOCHROMENE-5,7,7-TRICARBONITRILE
Uniqueness
Compared to similar compounds, 6-AMINO-8-(4-BROMOPHENYL)-2-METHYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various halogen bonding interactions, enhancing the compound’s binding affinity to its molecular targets .
Properties
Molecular Formula |
C19H16BrN5 |
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Molecular Weight |
394.3 g/mol |
IUPAC Name |
6-amino-8-(4-bromophenyl)-2-methyl-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile |
InChI |
InChI=1S/C19H16BrN5/c1-25-7-6-14-15(8-21)18(24)19(10-22,11-23)17(16(14)9-25)12-2-4-13(20)5-3-12/h2-6,16-17H,7,9,24H2,1H3 |
InChI Key |
USLDAJCEQPIJJC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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